6-Hydroxybenzo[b]thiophene-2-carboxylic acid
Description
6-Hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a hydroxy group at the 6-position and a carboxylic acid moiety at the 2-position. The hydroxy group confers polarity and hydrogen-bonding capacity, which may enhance solubility and influence biological interactions compared to non-polar substituents like methyl or halogen groups .
Properties
IUPAC Name |
6-hydroxy-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLDGGAFDRUFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybenzo[b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, followed by hydrolysis and decarboxylation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques, optimized for yield and purity. These methods would include careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃) are used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzo[b]thiophene-2-carboxylic acid derivatives, while reduction of the carboxylic acid group can produce corresponding alcohols .
Scientific Research Applications
Medicinal Chemistry
6-Hydroxybenzo[b]thiophene-2-carboxylic acid has been studied for its antimicrobial properties , particularly against Mycobacterium tuberculosis. Research indicates that derivatives of this compound exhibit potent activity against both drug-sensitive and multidrug-resistant strains of tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL .
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties , attributed to its ability to scavenge free radicals. This activity suggests potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
This compound has shown promise in modulating inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Studies indicate its ability to interfere with the NF-kB signaling pathway, which is crucial in inflammation regulation.
Anticancer Properties
In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. It also inhibits cell proliferation and migration, which are critical processes in cancer metastasis.
Case Studies
- Antitubercular Activity Study :
-
Antioxidant Efficacy Assessment :
- In vitro assays demonstrated the ability of this compound to reduce oxidative stress markers in cultured cells, suggesting its potential as a therapeutic agent for oxidative damage-related conditions.
Mechanism of Action
The mechanism by which 6-Hydroxybenzo[b]thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 6-hydroxybenzo[b]thiophene-2-carboxylic acid with similar compounds:
*Calculated properties for 6-hydroxy derivative based on analogs.
Key Observations:
- This contrasts with chloro-substituted derivatives, where electron-withdrawing groups reduce polarity but enhance metabolic stability .
- Steric Effects : Methyl and methoxy groups introduce steric bulk at the 6-position, which may hinder binding in certain biological targets. The smaller hydroxy group minimizes steric interference while enabling hydrogen bonding .
6-Methylbenzo[b]thiophene-2-carboxylic Acid:
- Acts as a potent neurokinin-2 (NK2) receptor antagonist (IC₅₀ < 1 nM) with in vivo efficacy in pain models .
- The methyl group enhances lipophilicity, favoring blood-brain barrier penetration.
3,6-Dichlorobenzo[b]thiophene-2-carboxylic Acid:
- Inhibits BCKDK (branched-chain ketoacid dehydrogenase kinase), showing antitumor effects in xenograft models .
- Chlorine atoms enhance binding to hydrophobic enzyme pockets.
This compound (Predicted):
- Potential applications in hypoxia-inducible factor (HIF) inhibition, similar to thiophene-2-carbonyl amino acid derivatives .
- The hydroxy group may facilitate interactions with polar residues in enzyme active sites, contrasting with chloro/methyl analogs.
Comparative Pharmacokinetics
- Methoxy vs. Hydroxy : Methoxy groups generally improve metabolic stability by resisting oxidation, whereas hydroxy groups may undergo glucuronidation, reducing bioavailability .
- Chloro vs. Hydroxy : Chlorine substituents increase molecular weight and lipophilicity, prolonging half-life but risking off-target toxicity .
Biological Activity
6-Hydroxybenzo[b]thiophene-2-carboxylic acid is a compound belonging to the family of benzo[b]thiophenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound has a molecular formula of C9H6O3S. The presence of a hydroxyl group and a carboxylic acid group in its structure contributes to its solubility and reactivity, influencing its biological interactions.
Antioxidant Activity
Research indicates that compounds with a benzo[b]thiophene structure exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals, which can lead to cellular damage and contribute to various diseases. The antioxidant activity of this compound has been demonstrated in vitro, suggesting potential applications in preventing oxidative stress-related conditions.
Anti-inflammatory Effects
Studies have shown that derivatives of benzo[b]thiophenes can inhibit inflammatory pathways. Specifically, this compound has been evaluated for its ability to modulate the production of pro-inflammatory cytokines. It appears to exert an inhibitory effect on the NF-kB signaling pathway, which plays a critical role in inflammation.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it has shown promise in inhibiting cell proliferation and migration, which are key processes in cancer metastasis.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses and cancer progression, such as COX and LOX.
- Modulation of Gene Expression : It influences the expression of genes associated with oxidative stress and inflammation.
- Cell Signaling Pathway Interference : The compound interacts with key signaling pathways like NF-kB and MAPK, altering cellular responses to stress and inflammation.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Hydroxybenzo[b]thiophene-2-carboxylic acid, and how can purity be ensured?
- Methodology :
- Cyclization with thioglycolates : React benzoquinone derivatives with methyl thioglycolate in DMF using K₂CO₃ as a base at 90°C, followed by acidification (pH ~5) to precipitate the product .
- Oxidation of thiophene precursors : Use hydrogen peroxide under controlled pH to oxidize thiophene intermediates while preserving the hydroxyl group .
Q. What analytical techniques are critical for characterizing this compound?
- Structural analysis :
- X-ray diffraction (XRD) : Resolves planar thiophene rings and hydrogen-bonded dimer formations (e.g., O–H···O interactions at 2.65 Å) .
- NMR/IR spectroscopy : Confirm hydroxyl (δ ~10.5 ppm in ¹H NMR; 3200–3500 cm⁻¹ in IR) and carboxylic acid (δ ~170 ppm in ¹³C NMR; 1680 cm⁻¹ in IR) functionalities .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use nitrile gloves (tested for thioglycolate resistance) and fume hoods to avoid inhalation .
- Storage : Keep in amber glass vials at 4°C under inert gas (argon) to prevent oxidation. Avoid contact with strong acids/bases .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Key variables :
- Temperature : Maintain 90°C to balance reaction rate and side-product formation .
- Solvent : DMF enhances solubility of intermediates but requires post-reaction removal via vacuum distillation .
- Catalysts : Test transition-metal catalysts (e.g., Pd/C) for regioselective cyclization .
Q. What mechanistic role does the 6-hydroxy group play in electrophilic substitution reactions?
- Reactivity profile :
- The hydroxyl group acts as an electron-donating substituent, directing electrophiles (e.g., bromine) to the 4-position of the thiophene ring .
- Comparative studies with 6-chloro analogs show reduced reactivity in Friedel-Crafts alkylation due to steric hindrance .
Q. Which in vitro models are suitable for evaluating the biological activity of this compound derivatives?
- Anti-inflammatory assays :
- COX-2 inhibition : Use RAW 264.7 macrophage cells stimulated with LPS; measure prostaglandin E₂ (PGE₂) via ELISA .
- Cytokine profiling : Assess TNF-α and IL-6 suppression in human PBMCs .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
